5-Iodo-2-pentylpyridine

Description

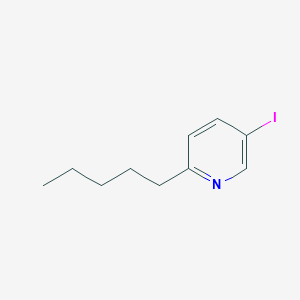

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-pentylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-2-3-4-5-10-7-6-9(11)8-12-10/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKRAOHSXQDITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313596 | |

| Record name | 5-Iodo-2-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144292-43-3 | |

| Record name | 5-Iodo-2-pentylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144292-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-pentylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Iodo 2 Pentylpyridine

Reactivity Governed by the Iodine Substituent

The carbon-iodine bond on the pyridine (B92270) ring is the principal site for reactions that aim to build molecular complexity by forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for derivatizing 5-Iodo-2-pentylpyridine. The high reactivity of the C-I bond allows for efficient coupling under various catalytic systems, most notably those based on palladium and copper. researchgate.netresearchgate.net

C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Heck couplings are readily employed to introduce new carbon-based substituents. For instance, the Suzuki coupling with arylboronic acids provides a direct route to 5-aryl-2-pentylpyridines.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds. semanticscholar.org This reaction allows for the coupling of 5-Iodo-2-pentylpyridine with a wide range of primary and secondary amines, amides, and carbamates, yielding valuable intermediates for pharmaceuticals and materials science.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of C-O bonds by coupling with alcohols and phenols to produce 5-alkoxy- or 5-aryloxy-2-pentylpyridines.

Below is a table summarizing typical conditions for these transformations.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-pentylpyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-pentylpyridine |

| Buchwald-Hartwig Amination | Amine / Amide | Pd₂(dba)₃ / Xantphos / Base | 5-Amino-2-pentylpyridine derivative |

| Buchwald-Hartwig Etherification | Alcohol / Phenol | Pd(OAc)₂ / BINAP / Base | 5-Alkoxy/Aryloxy-2-pentylpyridine |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalizing the pyridine ring. youtube.com While iodopyridines are generally less reactive in SNAr reactions compared to their fluoro- or chloro-analogs, these reactions can be driven to completion under specific conditions, often requiring strong nucleophiles and elevated temperatures. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). For 5-Iodo-2-pentylpyridine, substitution at the 5-position is less favorable but can be achieved with potent nucleophiles like thiolates or under copper catalysis.

The iodine atom in 5-Iodo-2-pentylpyridine can act as a halogen bond donor. ijres.orgresearchgate.net This non-covalent interaction occurs between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base. nih.govdntb.gov.ua Halogen bonding can influence the compound's crystal packing, solubility, and reactivity. ijres.org In the context of reactions, pre-association of a Lewis basic reactant or catalyst with the iodine atom can modulate the electronic properties of the pyridine ring, potentially altering regioselectivity or reaction rates in subsequent transformations. nih.gov

Functionalization Strategies Involving the Pentyl Alkyl Chain

The pentyl group, often considered chemically inert, can be selectively functionalized using modern synthetic methods.

Transition-metal-catalyzed C(sp³)-H activation has emerged as a powerful strategy for the direct functionalization of alkyl chains. nih.govresearchgate.net The pyridine nitrogen in 5-Iodo-2-pentylpyridine can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the pentyl chain. researchgate.net This approach enables site-selective introduction of functional groups.

Borylation: Iridium or rhodium catalysts can mediate the borylation of terminal or internal C-H bonds of the pentyl group, installing a versatile boronate ester moiety.

Oxidation/Arylation: Palladium-catalyzed reactions can be used to introduce aryl groups or oxygen-containing functionalities at positions beta or gamma to the pyridine ring. nih.govnih.gov

These reactions offer a step-economical way to build complexity on the aliphatic chain, bypassing the need for pre-functionalized starting materials.

| Reaction Type | Catalyst System | Functional Group Introduced | Typical Position |

| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | -B(pin) | Terminal (ω) or ω-1 |

| C-H Arylation | Pd(OAc)₂ / Ligand | -Aryl | β or γ |

| C-H Oxidation | Pd(OAc)₂ / Oxidant | -OAc, =O | β or γ |

Classical methods can also be employed for the functionalization of the pentyl chain, although selectivity can be a challenge. Strong oxidizing agents can lead to the formation of ketones at various positions along the chain or even cleavage of the chain. More controlled oxidation might be achieved using specific reagents or biocatalysis to target a particular methylene group. Conversely, while the pentyl chain itself is fully reduced, reduction reactions could target the pyridine ring under forcing conditions (e.g., catalytic hydrogenation), leading to the corresponding 5-iodo-2-pentylpiperidine, assuming the C-I bond remains intact. The selective transformation of the chain without affecting the iodo-pyridyl core requires careful selection of reaction conditions.

Strategies for Terminal Functionalization of the Pentyl Group

The aliphatic pentyl side chain of 5-Iodo-2-pentylpyridine, while generally less reactive than the aromatic ring, can undergo functionalization, particularly at its terminal position. Achieving selectivity at the terminal (ω) carbon of an unactivated alkyl chain is a significant challenge in organic synthesis, but several strategies can be employed.

One common approach is free-radical halogenation . wikipedia.orgyoutube.comyoutube.com This method involves the reaction of the alkyl chain with a halogen (e.g., chlorine or bromine) under UV light or with a radical initiator. wikipedia.orgyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com While this reaction can lead to a mixture of constitutional isomers, conditions can be optimized to favor terminal functionalization. For instance, the use of specific reagents like N-halosuccinimides in the presence of an acid can, in some cases, direct halogenation towards the penultimate (ω-1) or terminal (ω) positions of the alkyl chain. wikipedia.org

A more advanced and selective method involves catalyst-controlled C-H functionalization . nih.gov Dirhodium catalysts, for example, have been shown to achieve high site-selectivity in the functionalization of n-alkanes. nih.gov These reactions typically involve a rhodium carbene intermediate that can selectively insert into a specific C-H bond. By carefully choosing the catalyst and reaction conditions, it is possible to direct functionalization to the terminal methyl group of the pentyl chain, introducing a new functional group with high precision.

Another strategy is a two-step process involving an initial non-selective halogenation followed by a regioconvergent cross-coupling reaction . nih.gov The first step, a free-radical bromination, would yield a mixture of secondary alkyl bromides. This mixture can then be subjected to a palladium-catalyzed cross-coupling reaction with an appropriate coupling partner. nih.gov The use of specific phosphine (B1218219) ligands can promote the migration of the palladium catalyst along the alkyl chain, leading to the selective formation of a cross-coupled product at the terminal position. nih.gov

These strategies are summarized in the table below.

Table 1: Strategies for Terminal Functionalization of the Pentyl Group

| Strategy | Reagents/Catalysts | Description | Potential Outcome for 5-Iodo-2-pentylpyridine |

|---|---|---|---|

| Free-Radical Halogenation | Cl₂, Br₂, UV light; N-Bromosuccinimide (NBS) | Generates a halogen radical that abstracts a hydrogen from the alkyl chain, followed by reaction with a halogen molecule. wikipedia.orgyoutube.com | Formation of a mixture of halogenated pentylpyridines, with potential for some terminal selectivity under specific conditions. |

| Catalyst-Controlled C-H Functionalization | Dirhodium catalysts, diazo compounds | A catalyst selectively inserts into the terminal C-H bond, allowing for the introduction of a new functional group. nih.gov | Direct and highly selective formation of a terminally functionalized pentyl group. |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions such as quaternization to form ionic salts and coordination to transition metal centers to form metal complexes.

Quaternization and Ionic Salt Formation

The pyridine nitrogen can react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction, a type of Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) that results in the formation of a positively charged N-alkylpyridinium salt. google.comgoogle.com

The reaction rate is influenced by both steric and electronic factors. In 5-Iodo-2-pentylpyridine, the pentyl group at the 2-position creates some steric hindrance around the nitrogen atom, which may slow the reaction compared to un-substituted pyridine. osti.gov Electronically, the iodine atom at the 5-position exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This decreased nucleophilicity of the nitrogen is expected to decrease the rate of quaternization. acs.org Despite these factors, quaternization can be achieved, typically by heating the pyridine derivative with a suitable alkylating agent, sometimes in a solvent.

Table 2: Examples of Quaternization Reactions

| Alkylating Agent | Product Name | General Structure |

|---|---|---|

| Methyl iodide (CH₃I) | 5-Iodo-1-methyl-2-pentylpyridinium iodide | |

| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-5-iodo-2-pentylpyridinium bromide |

Coordination Chemistry with Transition Metal Centers

The nitrogen atom of 5-Iodo-2-pentylpyridine can act as a Lewis base, donating its lone pair of electrons to a vacant orbital of a transition metal ion to form a coordination complex. wikipedia.orgwikiwand.com Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. surrey.ac.uk

Despite these effects, 2,5-disubstituted pyridines have been shown to be versatile ligands, forming complexes with various metals such as palladium(II), copper(I/II), silver(I), and cobalt(II). acs.orgresearchgate.netnih.gov The resulting complexes can adopt different geometries, including square planar and tetrahedral, depending on the metal ion and the other ligands present. wikipedia.org

Table 3: Potential Coordination Complexes with 5-Iodo-2-pentylpyridine (L)

| Metal Precursor | Potential Complex | Possible Geometry |

|---|---|---|

| Palladium(II) chloride (PdCl₂) | [PdCl₂(L)₂] | trans-Square Planar |

| Copper(II) acetate (Cu(OAc)₂) | [Cu(OAc)₂(L)₂] | Square Planar or Distorted Octahedral |

| Silver(I) triflate (AgOTf) | [Ag(L)₂]OTf | Linear or Trigonal Planar |

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursors for Diverse Heterocyclic Systems and Complex Molecules

The reactivity of the carbon-iodine bond in 5-iodo-2-pentylpyridine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the pyridine (B92270) ring, leading to the synthesis of diverse heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While specific examples with 5-iodo-2-pentylpyridine are not extensively documented in publicly available literature, the general reactivity of 5-iodopyridines in Suzuki-Miyaura couplings is well-established. For instance, the coupling of a 5-iodopyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl-2-pentylpyridine. This strategy is fundamental for the synthesis of bipyridine and oligopyridine structures, which are important ligands in coordination chemistry and building blocks for supramolecular assemblies. The synthesis of various bipyridine derivatives has been achieved through Suzuki coupling reactions, highlighting the versatility of this method.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| 5-Iodo-2-pentylpyridine (analog) | Arylboronic Acid | Pd catalyst, Base | 5-Aryl-2-pentylpyridine | Precursor to bipyridines, liquid crystals |

| 5-Iodo-2-pentylpyridine (analog) | Pyridine-boronic acid | Pd catalyst, Base | 5,5'-Di(2-pentyl)-2,2'-bipyridine | Ligand for metal complexes, functional materials |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of 5-iodo-2-pentylpyridine with a terminal alkyne would produce a 5-alkynyl-2-pentylpyridine derivative. These alkynyl-substituted pyridines are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. The Sonogashira coupling is a reliable method for introducing alkyne functionalities into heterocyclic cores. chem960.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| 5-Iodo-2-pentylpyridine | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl-2-pentylpyridine | Intermediate for complex heterocycles |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting 5-iodo-2-pentylpyridine with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of 5-vinyl-2-pentylpyridine derivatives. These vinylpyridines can serve as monomers in polymerization reactions or be further functionalized.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| 5-Iodo-2-pentylpyridine | Alkene | Pd catalyst, Base | 5-Vinyl-2-pentylpyridine | Monomer for polymerization, synthetic intermediate |

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. tandfonline.comwikipedia.org The reaction of 5-iodo-2-pentylpyridine with a primary or secondary amine in the presence of a palladium catalyst and a base would yield 5-amino-2-pentylpyridine derivatives. These aminopyridines are important building blocks for pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination is a versatile tool for the synthesis of a wide range of arylamines. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Application |

| 5-Iodo-2-pentylpyridine | Amine (R-NH2) | Pd catalyst, Base | 5-(Alkyl/Aryl)amino-2-pentylpyridine | Pharmaceutical and agrochemical intermediates |

Synthetic Utility in the Construction of Bioisosteric Scaffolds (Focused on Synthetic Methodology)

Bioisosterism is a strategy in medicinal chemistry used to design analogs of biologically active compounds by replacing functional groups with other groups of similar physical or chemical properties. The 2-pentyl-5-pyridyl scaffold, accessible from 5-iodo-2-pentylpyridine, can serve as a bioisostere for other aromatic systems, such as a phenyl ring. The introduction of the pyridine nitrogen can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic or pharmacodynamic properties. estranky.sk

The cross-coupling methodologies described above are instrumental in incorporating the 2-pentyl-5-pyridyl moiety into a target molecule. For example, a Suzuki-Miyaura coupling can be used to replace a phenyl halide in a drug candidate with the 2-pentyl-5-pyridyl group by using the corresponding pyridine-5-boronic acid, which can be prepared from 5-iodo-2-pentylpyridine. This strategic replacement can be a key step in the lead optimization phase of drug discovery.

Role in Polymer Chemistry and Functional Material Science (e.g., Conjugated Polymers)

Pyridine-containing polymers have garnered significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net The nitrogen atom in the pyridine ring can influence the electronic properties of the polymer, such as its electron affinity and charge transport characteristics.

5-Iodo-2-pentylpyridine can be used as a monomer or a precursor to a monomer for the synthesis of conjugated polymers. For example, homocoupling of 5-iodo-2-pentylpyridine via a Yamamoto or Ullmann coupling could, in principle, lead to poly(2-pentylpyridine-5,5-diyl). More commonly, it would be used in Stille or Suzuki polycondensation reactions. After conversion to a stannane (B1208499) or boronic acid derivative, it could be copolymerized with a suitable dihalo-aromatic comonomer to produce well-defined donor-acceptor conjugated polymers. The pentyl side chains are crucial for ensuring the solubility of the resulting polymers, which is essential for their processing from solution.

Furthermore, pyridine-based compounds, particularly those with elongated molecular structures, are known to exhibit liquid crystalline properties. tandfonline.commdpi.comnih.gov The rigid pyridine core of 5-iodo-2-pentylpyridine, when appropriately functionalized through cross-coupling reactions to introduce other aromatic units, can lead to the formation of calamitic (rod-like) liquid crystals. tandfonline.com The pentyl chain in such molecules acts as a flexible tail, which is a common feature in liquid crystalline compounds, influencing the mesophase behavior. tandfonline.com

Contributions to Methodological Advancements in Organic Transformations

The study of the reactivity of 5-iodo-2-pentylpyridine in various cross-coupling reactions contributes to the broader understanding and advancement of these important organic transformations. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the alkyl substituent, can affect the kinetics and outcomes of catalytic cycles. Research involving substituted halopyridines helps in the development of more efficient and versatile catalyst systems that can tolerate a wider range of functional groups and heterocyclic substrates. mdpi.com

For instance, optimizing the conditions for a Suzuki-Miyaura or Buchwald-Hartwig reaction with 5-iodo-2-pentylpyridine can provide valuable insights into the ligand design and choice of base for efficient coupling of electron-deficient heteroaromatic halides. These methodological studies are crucial for expanding the scope and applicability of modern synthetic organic chemistry.

Advanced Spectroscopic and Computational Analysis in Research

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques

Real-time monitoring and the identification of transient species are crucial for accurately mapping reaction mechanisms. Advanced spectroscopic methods offer a window into these processes as they occur.

In-situ and operando spectroscopy allows for the observation of a chemical reaction under actual or near-actual reaction conditions, providing kinetic and mechanistic data in real time. ornl.gov

In-situ Nuclear Magnetic Resonance (NMR): This technique is invaluable for tracking the conversion of reactants to products. For a reaction involving 5-Iodo-2-pentylpyridine, such as a palladium-catalyzed cross-coupling reaction, ¹H NMR spectroscopy can monitor the disappearance of signals corresponding to the pyridine (B92270) ring protons of the starting material and the simultaneous appearance of new signals for the coupled product. nih.govnsf.gov Specialized techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to significantly enhance the NMR signals of pyridine derivatives, allowing for the detection of low-concentration intermediates that might otherwise be invisible. nih.gov

Operando Infrared (IR) Spectroscopy: Operando IR is particularly powerful for studying heterogeneous catalysis, providing information on surface adsorbates and reaction intermediates. ornl.gov In a potential functionalization reaction of 5-Iodo-2-pentylpyridine, changes in the vibrational frequencies of the pyridine ring and the C-I bond could be monitored. For instance, the coordination of the pyridine nitrogen to a metal catalyst surface would induce characteristic shifts in the ring vibration bands, which can be observed and quantified. rsc.org This allows researchers to probe surface chemistry under working conditions while simultaneously measuring catalytic activity and selectivity via an online mass spectrometer. ornl.gov

Table 1: Application of In-situ and Operando Spectroscopy for a Hypothetical Suzuki Coupling of 5-Iodo-2-pentylpyridine

| Technique | Observable Parameter | Mechanistic Insight |

| In-situ ¹H NMR | Chemical shift changes and signal integration of pyridine ring protons. | Real-time tracking of reactant consumption and product formation; kinetic rate determination. |

| In-situ ³¹P NMR | Changes in the chemical shift of phosphine (B1218219) ligands on a palladium catalyst. | Information on the catalyst resting state and the formation of catalytic intermediates. |

| Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) | Shifts in C=N and C=C stretching frequencies of the pyridine ring. | Confirmation of catalyst-substrate coordination; identification of surface-bound intermediates. |

| Operando ATR-IR (Attenuated Total Reflection IR) | Appearance and disappearance of characteristic vibrational bands in the solution phase. | Monitoring concentrations of soluble species, including reactants, products, and byproducts. |

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify reaction intermediates, even those that are short-lived and present at very low concentrations. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of delicate, non-covalent complexes from solution into the gas phase for analysis.

In the context of a palladium-catalyzed reaction with 5-Iodo-2-pentylpyridine, ESI-MS can be used to intercept and characterize key intermediates of the catalytic cycle. nih.gov For example, in a Suzuki cross-coupling reaction, intermediates such as the oxidative addition product, [Pd(L)₂(Aryl)(I)], and the transmetalation intermediate could be detected. purdue.edu Tandem mass spectrometry (MS/MS) can then be used to fragment these captured ions, providing structural information that helps to confirm their identity and elucidate fragmentation pathways. purdue.edunih.gov This approach has been successfully applied to study the mechanism of Suzuki couplings involving iodo-pyridines. purdue.edu

Table 2: Hypothetical Intermediates in a Pd-Catalyzed Cross-Coupling of 5-Iodo-2-pentylpyridine Detectable by ESI-MS

| Proposed Intermediate | Structure | Expected Information from MS/MS |

| Oxidative Addition Complex | [(L)₂Pd(5-(2-pentylpyridyl))I]⁺ | Loss of ligands (L), loss of iodide (I⁻), fragmentation of the pyridine ring. |

| Transmetalation Complex | [(L)₂Pd(5-(2-pentylpyridyl))(R)]⁺ | Loss of ligands (L), fragmentation of the R group. |

| Reductive Elimination Precursor | [(L)Pd(5-(2-pentylpyridyl))(R)]⁺ | Identification of the direct precursor to the final product. |

| (L = Ligand, R = Coupling Partner) |

Computational Chemistry for Reaction Pathway Elucidation and Electronic Structure

Computational chemistry serves as a powerful complement to experimental studies, providing a molecular-level understanding of structure, reactivity, and reaction energetics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. ijcce.ac.irresearchgate.net For 5-Iodo-2-pentylpyridine, DFT calculations can be used to optimize its three-dimensional geometry and calculate various electronic properties that are key to predicting its reactivity. nih.gov

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Iodo-2-pentylpyridine, the nitrogen lone pair would be a site of negative potential, indicating its ability to coordinate with metal catalysts.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from orbital energies to quantify and compare the reactivity of different sites on the molecule. researchgate.net

These calculations can predict, for example, that C-H activation is more likely to occur at the C6 position of the pyridine ring due to the directing effect of the nitrogen atom. acs.orgrsc.org

Table 3: Representative DFT-Calculated Properties for a Pyridine Derivative

| Property | Definition | Significance for 5-Iodo-2-pentylpyridine |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons. | Predicts behavior in reactions with nucleophiles. |

For reactions that occur in solution or are catalyzed by large enzymes or complex catalysts, it is computationally prohibitive to treat the entire system with high-level quantum mechanics. nih.gov Hybrid QM/MM methods solve this by partitioning the system into two regions. nih.gov

The core region, where bond-breaking and bond-forming events occur (e.g., 5-Iodo-2-pentylpyridine and the metal center of the catalyst), is treated with a computationally expensive but accurate QM method like DFT. The surrounding environment (e.g., solvent molecules, the bulk of the catalyst's ligands, or protein residues) is treated with a less expensive classical MM force field. nih.govrsc.org This approach allows for the simulation of complex systems while retaining quantum mechanical accuracy for the reactive center, enabling the study of solvent effects and steric interactions on the reaction pathway. nih.gov

A primary goal of mechanistic studies is to map the potential energy surface of a reaction, which involves locating minima (reactants, intermediates, products) and saddle points (transition states). Computational chemistry is uniquely suited for characterizing the fleeting structures of transition states.

Using DFT, researchers can model the proposed elementary steps of a reaction involving 5-Iodo-2-pentylpyridine, such as oxidative addition, transmetalation, or reductive elimination. nih.gov For each step, the geometry of the transition state can be calculated, and its existence confirmed by frequency analysis (a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). acs.org

X-ray Crystallography for Solid-State Structural Confirmation of Intermediates and Products

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which is invaluable for the structural confirmation of reaction intermediates and final products in a synthetic pathway.

Despite a thorough search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for 5-Iodo-2-pentylpyridine or its immediate synthetic intermediates and reaction products could be located. The absence of such data in the public domain indicates that, to date, single crystal X-ray diffraction studies for this particular compound and its closely related derivatives have likely not been performed or reported.

While the principles of X-ray crystallography are well-established and widely applied in the structural elucidation of organic molecules, including many pyridine derivatives, the specific application to 5-Iodo-2-pentylpyridine remains an area for future research. The successful application of this technique would require the preparation of single crystals of sufficient quality, a process that is often empirical and can be challenging.

Should such studies be undertaken, the resulting crystallographic data would provide unequivocal proof of structure and offer valuable insights into the solid-state packing and intermolecular interactions of 5-Iodo-2-pentylpyridine and its derivatives. This information would be a significant contribution to the chemical literature and would be of considerable interest to researchers in fields such as medicinal chemistry and materials science, where a precise understanding of molecular structure is crucial.

Future Research Directions and Challenges in 5 Iodo 2 Pentylpyridine Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in pyridine (B92270) chemistry is achieving precise control over the position of functional groups. While methods for ortho- and para-functionalization are relatively established, meta-selective C-H functionalization remains a significant hurdle. nih.gov Future work on 5-Iodo-2-pentylpyridine will likely focus on developing novel catalytic systems that can selectively activate and functionalize the C-3, C-4, and C-6 positions.

Current strategies often rely on the intrinsic electronic properties of the pyridine ring, where the C-2 and C-4 positions are electron-deficient and thus susceptible to nucleophilic attack. nih.govimperial.ac.uk Overcoming this inherent reactivity to achieve high regioselectivity at other positions requires innovative approaches. Transition-metal catalysis has emerged as a powerful tool, with different metals and ligands capable of directing functionalization to specific C-H bonds. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed reactions have been developed for the C-H alkylation of 2-phenylpyridines. rsc.org Similarly, rare-earth metal complexes have shown high activity in the ortho-C-H alkylation of 2-alkylpyridines. researchgate.net

Strategies for achieving meta-selectivity are of particular interest and may involve dearomatization-rearomatization sequences. nih.gov Another approach involves the use of directing groups that can steer a catalyst to a specific C-H bond. researchgate.net Research into boryl pincer complexes, for example, has shed light on mechanisms for C-H activation at the 2-position of pyridine. acs.org

Stereoselectivity becomes crucial when introducing chiral centers. While not directly applied to 5-Iodo-2-pentylpyridine in current literature, techniques like lipase-mediated resolution, which can separate enantiomers of a racemic mixture, represent a promising avenue. mdpi.com The stereoselectivity of such enzymatic reactions is influenced by factors like the enzyme choice, solvent, and temperature. mdpi.com Developing synthetic routes that create specific stereoisomers of 5-Iodo-2-pentylpyridine derivatives will be essential for applications in pharmaceuticals and materials science.

| Target Position | Catalytic Strategy | Key Features | Reference |

|---|---|---|---|

| C2 (ortho) | Rare-earth metal catalysis | Effective for alkylation of 2-alkylpyridines. | researchgate.net |

| C3 (meta) | Dearomatization-Rearomatization | Enables functionalization at the electronically less favored position. | nih.gov |

| C4 (para) | Radical-based pathways | Offers distinct positional selectivity diverging from classical Minisci chemistry. | acs.org |

| C6 | Palladium catalysis with N-methylpyridinium salts | N-methyl group acts as a transient activator. | acs.org |

Exploration of Novel Reactivity Modes for the Iodine and Pentyl Substituents

The iodine and pentyl groups on the 5-Iodo-2-pentylpyridine ring offer distinct opportunities for subsequent chemical transformations. The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. ucl.ac.uk Future research will likely explore expanding the scope of these reactions to introduce diverse and complex substituents at the C-5 position, creating libraries of novel compounds. Hypervalent iodine reagents, known for their versatile oxidizing properties, could also be synthesized from the iodo-pyridine precursor, opening up new avenues for functionalization. nih.gov

The 2-pentyl group, while often considered less reactive, presents opportunities for C-H activation. Catalytic systems, particularly those based on transition metals, can selectively activate C-H bonds, including those on alkyl chains. researchgate.net Research into rare-earth metal-catalyzed C-H alkylation with olefins has demonstrated the potential for atom-efficient C-C bond formation. researchgate.net Applying these methods to the pentyl group of 5-Iodo-2-pentylpyridine could enable the introduction of new functional groups along the alkyl chain, leading to derivatives with tailored properties.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Traditional batch synthesis methods can be inefficient and difficult to scale, particularly for reactions involving hazardous reagents or precise control of conditions. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. azolifesciences.com This technology utilizes microreactors where reagents are continuously pumped and mixed, allowing for superior control over parameters like temperature, pressure, and reaction time. azolifesciences.comsoci.org

The synthesis of halogenated compounds like 5-Iodo-2-pentylpyridine could greatly benefit from flow chemistry. ucl.ac.uk Flow systems can enhance safety when handling potentially hazardous reagents and can improve reaction yields and selectivity by maintaining precise control. azolifesciences.com Furthermore, flow chemistry is well-suited for automation. osti.gov Automated platforms can perform reaction screening, optimization, and library synthesis with minimal human intervention, accelerating the discovery of new derivatives and manufacturing processes. osti.govwiley-vch.de The integration of in-line analytical tools such as NMR, IR, and GC-MS can provide real-time data for process control and optimization. osti.gov

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes and better heat dissipation reduce the risks associated with hazardous reagents and exothermic reactions. | azolifesciences.com |

| Precise Control | Superior control over reaction parameters (temperature, pressure, mixing, time) leads to improved yields and selectivity. | soci.org |

| Scalability | Scaling up production is achieved by running the system for longer periods or by using parallel reactors, avoiding the challenges of scaling batch reactors. | azolifesciences.comwiley-vch.de |

| Automation | Easily integrated with automated systems for high-throughput screening, optimization, and library synthesis. | osti.gov |

Computational Design and Prediction of New Derivatives with Tuned Reactivity Profiles

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. mdpi.com Methods like Density Functional Theory (DFT) and molecular docking can be used to predict the properties and reactivity of new molecules before they are synthesized in the lab. mdpi.comnih.gov

For 5-Iodo-2-pentylpyridine, computational tools can be employed to design novel derivatives with specific electronic, steric, and pharmacokinetic properties. By modeling the interactions of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of desired activity. nih.govrsc.org

Furthermore, machine learning (ML) algorithms are being used to predict the outcomes of chemical reactions, including regioselectivity. doaj.org By training ML models on large datasets of known reactions, it is possible to predict the most likely site of functionalization for a new pyridine derivative under specific conditions. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. doaj.org

Addressing Challenges in the Sustainable Synthesis of Halogenated Pyridines

The synthesis of halogenated aromatic compounds traditionally relies on methods that are often environmentally unfriendly. Electrophilic iodination, for instance, can be difficult due to the low reactivity of iodine and may require harsh acidic conditions or strong oxidizing agents. mdpi.comsemanticscholar.org These processes can generate significant amounts of toxic waste. researchgate.net

A major challenge is to develop greener and more sustainable methods for the synthesis of 5-Iodo-2-pentylpyridine and other halogenated pyridines. This involves moving away from hazardous reagents like elemental halogens and exploring safer alternatives like halide salts. rsc.org Green chemistry approaches such as mechanochemistry, which involves solvent-free reactions conducted by grinding solids together, have shown promise for the iodination of pyrimidine (B1678525) derivatives and could be adapted for pyridine systems. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

Improving atom economy is another key aspect of sustainable synthesis. rsc.org C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions, as they avoid the need for pre-functionalized starting materials. rsc.org Developing catalytic C-H iodination methods that operate under mild conditions would represent a significant step towards the sustainable production of iodo-pyridines.

Q & A

Q. How can researchers ensure ethical compliance when studying 5-Iodo-2-pentylpyridine in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.